Decanoic acid, octadecylamine salt
Description
Contextualization of Fatty Acid Amine Salts in Contemporary Chemical Sciences
Fatty acid amine salts are a class of organic compounds formed through the reaction of a fatty acid with an amine. noaa.gov These salts are amphiphilic, meaning they possess both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) component. This dual nature makes them effective surfactants with a wide array of applications in various industrial and research settings. researchgate.netwikipedia.org
In contemporary chemical sciences, fatty acid amine salts are recognized for their roles as corrosion inhibitors, emulsifiers, fabric softeners, flotation agents for ore purification, and friction modifiers in lubricants. researchgate.netwikipedia.org Their ability to self-assemble into micelles or vesicles in solution is a key characteristic that underpins many of their applications. researchgate.net The specific properties and applications of a fatty acid amine salt are determined by the chain lengths and structures of both the fatty acid and the amine components. researchgate.net
Scope and Significance of Decanoic Acid, Octadecylamine (B50001) Salt Research
Decanoic acid, octadecylamine salt, with the chemical formula C28H59NO2 and CAS number 61417-89-8, is a specific example of a long-chain fatty acid amine salt. sigmaaldrich.com Research on this particular salt is often situated within the broader investigation of long-chain fatty acid amine salts and their potential applications. While extensive, detailed research focusing solely on this specific salt is limited, its study is significant for understanding the fundamental principles governing the behavior of this class of compounds.
The primary significance of research into this compound lies in its potential to serve as a model compound for developing new materials and formulations with tailored properties. The combination of a medium-chain fatty acid (decanoic acid) and a long-chain primary amine (octadecylamine) gives it unique surfactant properties that are of interest in various fields.
Overview of Key Research Domains
The investigation of this compound and related fatty acid amine salts primarily falls into the following research domains:
Material Science: Researchers in material science explore the use of fatty acid amine salts as building blocks for novel materials. Their self-assembly properties are harnessed to create organized molecular structures with potential applications in nanotechnology and surface engineering.
Corrosion Inhibition: A significant area of research is the use of fatty acid amine salts to protect metallic surfaces from corrosion. researchgate.netresearchgate.net These compounds can form a protective film on the metal surface, preventing contact with corrosive agents. researchgate.net The long alkyl chains of compounds like octadecylamine contribute to the formation of a dense hydrophobic barrier. google.com
Lubricant and Fuel Additives: The friction-modifying properties of fatty acid amine salts are of great interest in the development of advanced lubricants and fuels. wikipedia.org These additives can reduce friction between moving parts, leading to improved efficiency and reduced wear.
Surfactant and Emulsifier Chemistry: The fundamental surfactant properties of fatty acid amine salts are a continuous area of study. Research in this domain focuses on understanding their behavior at interfaces, their ability to stabilize emulsions, and their potential use in various formulations, including cleaning agents and personal care products. researchgate.net
| General Properties of Fatty Acid Amine Salts | Description |
| Amphiphilic Nature | Possess both hydrophilic and lipophilic properties, enabling them to act as surfactants. researchgate.net |
| Surface Activity | Tend to accumulate at interfaces, reducing surface tension. researchgate.net |
| Self-Assembly | Can form micelles, vesicles, or other aggregates in solution. researchgate.net |
| Corrosion Inhibition | Form protective films on metal surfaces to prevent corrosion. researchgate.net |
| Friction Modification | Can reduce friction between surfaces, acting as lubricant additives. wikipedia.org |
| Properties of Constituent Molecules | Decanoic Acid | Octadecylamine |
| Chemical Formula | C10H20O2 | C18H39N |
| Molar Mass | 172.26 g/mol | 269.51 g/mol |
| Appearance | White crystalline solid | White waxy solid |
| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in alcohols, ethers, and chloroform; insoluble in water |
Structure
2D Structure
Properties
CAS No. |
61417-89-8 |
|---|---|
Molecular Formula |
C28H59NO2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
decanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C10H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10(11)12/h2-19H2,1H3;2-9H2,1H3,(H,11,12) |
InChI Key |
SUSKYSUZZHLOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Decanoic Acid, Octadecylamine Salt
Synthesis Routes for Octadecylamine (B50001) Precursors
Octadecylamine, a primary alkyl amine with an 18-carbon chain, serves as the basic precursor for the salt. It is primarily manufactured from stearic acid, a fatty acid commonly derived from natural sources like beef tallow. usda.gov The industrial production of octadecylamine involves two main methodologies.
Catalytic Hydrogenation of Fatty Nitriles
A significant challenge in this process is the prevention of side reactions that lead to the formation of secondary and tertiary amines. d-nb.inforesearchgate.net To enhance selectivity towards the desired primary amine, various catalysts and reaction conditions have been investigated. While traditional catalysts like nickel, cobalt, palladium, and ruthenium are used, recent research has explored more efficient and selective systems. d-nb.inforesearchgate.netgoogle.com For instance, certain manganese-based catalysts have demonstrated the ability to convert octanenitrile (B114854) with greater than 99% conversion and high selectivity, suppressing the formation of byproducts to less than 1%. d-nb.info The reaction is typically carried out under pressure and at elevated temperatures.
Table 1: Research Findings on Catalytic Hydrogenation of Nitriles This table summarizes findings from various studies on the catalytic hydrogenation of nitriles, relevant to the synthesis of primary amines like octadecylamine.
| Catalyst System | Substrate | Key Findings/Conditions | Reference |
|---|---|---|---|
| Nickel Catalyst | Octadecanenitrile | Industrial process conducted at 130°C and ~3.5 MPa pressure. | |
| Manganese-based Catalyst | Octanenitrile | Achieved >99% conversion with <1% secondary/tertiary amine byproducts. Noted as an efficient and selective system. | d-nb.info |
| Ruthenium on Carbon (Ru/C) | Octanenitrile | High conversions of up to 99% were obtained, but selectivity to the primary amine was lower, around 60% at its best. | researchgate.net |
| Cobalt Catalysts | Unsaturated Fatty Acid Nitriles | Used in a two-step hydrogenation process, first reducing the nitrile group in the presence of ammonia (B1221849), then hydrogenating double bonds. | google.com |
Derivation from Stearic Acid and Ammonia
The synthesis of the octadecylamine precursor begins with stearic acid and ammonia. usda.gov This process occurs in two main stages. First, stearic acid is reacted with ammonia at high temperatures, typically around 350°C in a liquid phase reaction tower, to produce octadecanenitrile. This step is an ammoniation reaction.
While carboxylic acids and ammonia can form ammonium (B1175870) salts, heating these intermediates can lead to the formation of amides, which can be further dehydrated to nitriles. 7universum.com Following its formation, the octadecanenitrile is refined and then subjected to the catalytic hydrogenation process as described in the previous section to yield octadecanamine (octadecylamine).
Formation Mechanisms of Decanoic Acid, Octadecylamine Salt
The creation of this compound from its precursors is a direct result of their fundamental chemical properties as an acid and a base.
Acid-Base Neutralization Reactions
The formation of the salt is a classic acid-base neutralization reaction. youtube.com In this reaction, decanoic acid acts as the acid, and octadecylamine acts as the base. taylorandfrancis.com Neutralization reactions involve the combination of an acid and a base to produce a salt and water. youtube.comyoutube.com
Specifically, the lone pair of electrons on the nitrogen atom of the octadecylamine (a primary amine) reacts with the acidic proton (H+) from the carboxylic acid group (-COOH) of decanoic acid. spectroscopyonline.com This proton transfer results in the formation of a protonated amine, the octadecylammonium cation (C18H37NH3+), and the deprotonated carboxylate, the decanoate (B1226879) anion (C9H19COO-). spectroscopyonline.com These oppositely charged ions are then held together by electrostatic attraction, forming the amine salt. spectroscopyonline.com Such neutralization reactions are typically exothermic, meaning they release heat. youtube.com
Influence of Molar Ratios in Salt Formation
The stoichiometry of the acid-base reaction is crucial, and the molar ratio of the reactants significantly influences the final product composition. For a complete neutralization to form the simple salt, a 1:1 molar ratio of decanoic acid to octadecylamine is theoretically ideal. nih.gov Studies on similar acid-base systems, such as those involving drugs and amino acids, have shown that the strongest molecular interactions often occur at an equimolar (1:1) ratio, corresponding to salt formation. nih.gov
If the molar ratio deviates from 1:1, the resulting product will be a mixture. For example, if decanoic acid is present in excess, the final product will contain both the this compound and unreacted decanoic acid. Conversely, an excess of octadecylamine will result in a mixture of the salt and the unreacted amine. The physicochemical properties of the resulting mixture, such as density and phase transition temperatures, can be dependent on the molar ratio of the components. researchgate.net In some systems, these properties may show a linear dependence on the molar ratio of the constituents. researchgate.net
Advanced Chemical Modifications Involving this compound
While this compound is a stable compound, its structure presents opportunities for further chemical modifications. The salt itself is considered a product for early discovery research, suggesting its use as a chemical intermediate or a functional component in more complex systems. sigmaaldrich.com Advanced modifications would likely target the functional groups of its constituent parts—the carboxylate group from decanoic acid or the ammonium group from octadecylamine.
Potential modifications could involve esterification of the decanoate portion of the salt. Decanoic acid itself is used in the synthesis of esters for various industrial applications, including artificial fruit flavors and perfumes. youtube.com Another avenue involves reactions targeting the amine component. Octadecylamine is a known intermediate in the production of other derivatives like octadecyl quaternary ammonium salts, which have broad applications as surfactants and additives. Modifying the salt would likely require reaction conditions that shift the acid-base equilibrium to allow for reactions at either the acid or amine functional group. The amphiphilic nature of the salt, with its long hydrophobic tail and polar head, also makes it a candidate for use in creating structured materials or as a surface-active agent in complex formulations.
Development of Ethoxylated Octadecylamine Derivatives
The octadecylamine component of the salt provides a reactive site for further chemical modification, most notably through ethoxylation. Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate. In the case of octadecylamine, the primary amine group can react with ethylene oxide to form polyoxyethylene chains. This reaction is typically carried out under controlled temperature and pressure, often in the presence of a catalyst. The general reaction for the ethoxylation of a primary amine is as follows:
R-NH₂ + n(C₂H₄O) → R-N( (CH₂CH₂O)ₓH ) ( (CH₂CH₂O)yH ) where x + y = n
The resulting products are ethoxylated fatty amines, which are non-ionic surfactants. The length of the polyoxyethylene chains (the value of 'n') can be controlled by the reaction conditions and the molar ratio of ethylene oxide to the amine. This allows for the tuning of the surfactant's properties, such as its hydrophilicity, solubility, and surface activity. venus-goa.comgoogle.comrimpro-india.com
The ethoxylation of octadecylamine, which can be sourced from the dissociation of the decanoic acid salt, leads to the formation of polyoxyethylene octadecylamine. acs.org These derivatives are valuable as emulsifiers, dispersants, and wetting agents in various industrial applications. venus-goa.comrimpro-india.com
Table 1: Examples of Commercially Available Ethoxylated Fatty Amines and Their Applications venus-goa.comrimpro-india.com
| Fatty Amine Base | Degree of Ethoxylation (moles of EO) | Typical Applications |
| Tallow Amine | 2-50 | Emulsifiers, corrosion inhibitors, textile softeners |
| Coco Amine | 2-15 | Emulsifiers, foaming agents, detergents |
| Octadecylamine | 2-25 | Emulsifiers, dispersants, anti-static agents |
| Oleyl Amine | 2-20 | Emulsifiers in agrochemicals, textile lubricants |
Integration into Complex Amphiphilic Architectures
The amphiphilic nature of this compound, and its ethoxylated derivatives makes them suitable building blocks for the construction of complex, self-assembled structures in solution. These structures, such as micelles and vesicles, are formed due to the hydrophobic interactions between the long alkyl chains and the hydrophilic interactions of the polar head groups with the surrounding solvent. nih.govnih.gov
The formation of these aggregates is a spontaneous process that occurs above a certain concentration known as the critical micelle concentration (CMC). The geometry of the resulting architecture is influenced by factors such as the molecular structure of the amphiphile, temperature, pH, and the presence of other solutes. nih.govnih.gov
For instance, fatty acid salts are known to form vesicles, which are spherical bilayers enclosing an aqueous core. These vesicles are of significant interest as simple models for biological membranes and as potential drug delivery systems. nih.govnih.gov The combination of the anionic decanoate and the cationic octadecylammonium ion in a single compound can lead to the formation of catanionic vesicles, which often exhibit enhanced stability compared to vesicles formed from a single type of surfactant.
Furthermore, the ethoxylated derivatives of octadecylamine can also self-assemble into various complex architectures. The presence of the flexible polyoxyethylene chains adds another dimension to the self-assembly process, allowing for the formation of more complex and tunable structures. These can be integrated into a variety of formulations, acting as stabilizers, emulsifiers, or delivery vehicles. google.com
Self Assembly Behaviors and Supramolecular Architectures of Decanoic Acid, Octadecylamine Salt
Fundamental Principles of Fatty Acid-Amine Salt Self-Assembly
The spontaneous organization of decanoic acid and octadecylamine (B50001) into supramolecular structures is primarily driven by the hydrophobic effect and modulated by specific molecular interactions. The amphiphilic nature of both parent molecules—decanoic acid with its 10-carbon tail and carboxyl head group, and octadecylamine with its 18-carbon tail and amino head group—is central to this process. In an aqueous environment, these molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water, leading to the formation of aggregates.
Role of Counter-Ion Interactions in Aggregate Formation
The interaction between the carboxylate head group of decanoic acid (R-COO⁻) and the protonated amino head group of octadecylamine (R'-NH₃⁺) is a critical determinant of the self-assembly process. This electrostatic attraction between the anionic fatty acid and the cationic amine forms a strong ion pair, which acts as a "double-tailed" amphiphile. This is a significant departure from the behavior of single-chain amphiphiles.
Influence of Environmental Parameters (pH, Temperature) on Molecular Packing
The self-assembly of decanoic acid, octadecylamine salt is highly sensitive to its environment, particularly pH and temperature.
pH: The pH of the aqueous solution governs the ionization state of both the decanoic acid and the octadecylamine. Decanoic acid has a pKa that determines the equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. nih.gov Similarly, the pKa of octadecylamine dictates the balance between its neutral (R'-NH₂) and protonated (R'-NH₃⁺) states.
At a pH where both species are ionized, strong electrostatic interactions promote the formation of well-defined aggregates. If the pH is too low, the decanoic acid will be predominantly protonated and less likely to form a salt with the amine, potentially leading to phase separation as an oil. nih.gov Conversely, at very high pH, the octadecylamine will be deprotonated, weakening the ionic interaction with the decanoate (B1226879). The stability of octadecylamine monolayers has been shown to be pH-dependent, with instability observed at low pH values due to dissolution, which can be recovered by the presence of counter-ions. researchgate.netnih.gov
Temperature: Temperature influences the fluidity of the hydrocarbon chains. Below the chain melting temperature (Tm), the alkyl chains are in a more ordered, gel-like state, leading to more rigid and tightly packed structures. mdpi.com Above the Tm, the chains become more disordered and fluid-like, allowing for more dynamic and flexible aggregates. For decanoic acid vesicles, molecular dynamics simulations have shown that as the temperature increases above the Tm, the packing of the fatty acid chains becomes less ordered, which can affect the permeability of the resulting bilayer. mdpi.com
Characterization of Self-Assembled Structures
The interplay of molecular interactions and environmental factors gives rise to a variety of supramolecular architectures for the this compound system.
Micellar Aggregates and Critical Micelle Concentration (CMC) Studies
While bilayer structures are often favored, micellar aggregates can also form, particularly under conditions that increase the effective headgroup area relative to the hydrophobic tail volume. The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which micelle formation becomes significant.
| Compound/System | Condition | CMC (mM) | Reference |
| Sodium Decanoate | pH > 8.5 | 50-100 | researchgate.net |
| Sodium Decanoate | - | 86 | nih.gov |
| Decylamine (B41302) | Non-protonated | 0.95 | researchgate.net |
| Decylamine | 75% Protonated | 2.7 | researchgate.net |
This table presents CMC values for related compounds to infer the behavior of the this compound system.
The formation of mixed micelles of decanoic acid and octadecylamine would be expected to have a CMC that is influenced by the strong interaction between the two headgroups, likely leading to a lower CMC compared to the individual components under similar conditions.
Vesicular and Bilayer Formation Mechanisms
The formation of vesicles, which are enclosed bilayer structures, is a prominent feature of fatty acid-amine self-assembly. The mechanism involves the organization of the decanoic acid-octadecylamine ion pairs into extended sheets (lamellae) that then close upon themselves to minimize the exposure of hydrophobic edges to water.
Studies on decanoic acid have shown that vesicles readily form at a pH near the pKa of the carboxylic acid, where both protonated and deprotonated species coexist. nih.govresearchgate.net The presence of octadecylamine as a counter-ion is expected to stabilize these vesicular structures over a wider pH range. The dissimilar chain lengths (C10 and C18) may lead to interesting packing arrangements within the bilayer, potentially influencing its thickness, fluidity, and permeability. Molecular dynamics simulations of decanoic acid vesicles have demonstrated their stability and the temperature-dependent nature of the bilayer properties. nih.govmdpi.com
Formation of Nanodiscs and Icosahedral Assemblies
More complex supramolecular structures such as nanodiscs and icosahedral assemblies represent higher orders of organization.
Nanodiscs are discoidal patches of a lipid bilayer encircled by a protein or polymer belt. nih.govsigmaaldrich.com The formation of nanodiscs typically requires the presence of a "scaffold," such as a membrane scaffold protein, which directs the assembly of the lipid bilayer into a disc shape. While there is no specific literature detailing the formation of nanodiscs from this compound, it is conceivable that these amphiphiles could form the bilayer core of a nanodisc in the presence of an appropriate scaffolding agent.
Icosahedral Assemblies are highly symmetric, cage-like structures, most famously observed in viral capsids. The self-assembly of proteins into icosahedral shells is a complex process guided by specific protein-protein interactions. wikipedia.org The formation of icosahedral structures purely from simple amphiphiles like this compound is not a documented phenomenon. The geometric constraints and specific, directional interactions required for icosahedral symmetry are generally not met by the simple ionic and hydrophobic interactions governing fatty acid-amine self-assembly.
Interactions with Biological and Prebiotic Building Blocks
The ability of self-assembled structures to interact with and be influenced by biological molecules is a cornerstone of their potential applications in areas like drug delivery and as models for protocells. The this compound system is no exception, demonstrating significant interactions with components like alkylamines, polyols, amino acids, and peptides.
Stabilization of Decanoic Acid Vesicles by Alkylamines and Polyols
Vesicles formed from single-chain fatty acids like decanoic acid often have a limited pH range of stability. The incorporation of long-chain alkylamines, such as octadecylamine, can significantly enhance the stability of these vesicles. Research on the closely related decylamine has shown that it can stabilize decanoic acid vesicles at both high and low pH values. mdpi.com This suggests that the amine, whether in its protonated or unprotonated state, interacts favorably with the carboxyl groups of the fatty acid, strengthening the vesicle membrane. mdpi.com This stabilization is attributed to the formation of an ion pair between the negatively charged decanoate and the positively charged alkylammonium headgroup, which reduces electrostatic repulsion between the fatty acid headgroups and allows for tighter packing.
The presence of polyols, such as glycerol, can also contribute to the stability of fatty acid vesicles. While specific data on the decanoic acid-octadecylamine system is limited, studies on fatty acid vesicles in general indicate that the hydroxyl groups of polyols can engage in hydrogen bonding with the carboxylate headgroups of the fatty acids at the vesicle surface. This interaction can lead to a more ordered and stable membrane structure.
| Component | Effect on Decanoic Acid Vesicle Stability | Probable Mechanism of Interaction |
| Octadecylamine | Increased stability over a wider pH range. | Formation of an ion pair with decanoic acid, reducing electrostatic repulsion and promoting tighter packing. |
| Polyols (e.g., Glycerol) | Enhanced stability. | Hydrogen bonding between polyol hydroxyl groups and fatty acid carboxylate headgroups. |
Binding and Stabilization Effects with Amino Acids and Peptides
The interaction of amino acids and peptides with fatty acid vesicles is of significant interest in the context of prebiotic chemistry and the origin of life. Studies on decanoic acid vesicles have shown that various prebiotically plausible amino acids can bind to and stabilize these structures. nih.gov For instance, amino acids can increase the turbidity of vesicle solutions, suggesting the formation of more complex or larger aggregates. nih.gov Furthermore, certain amino acids have been observed to protect decanoic acid vesicles from the disruptive effects of high salt concentrations. nih.gov
The nature of the amino acid side chain plays a crucial role in these interactions. Hydrophobic amino acids can insert into the hydrophobic core of the vesicle bilayer, while charged and polar amino acids can interact with the headgroups at the vesicle surface. While direct studies on the decanoic acid-octadecylamine system are not prevalent, it is reasonable to infer that the presence of the positively charged octadecylamine headgroups would influence the binding of amino acids. For example, negatively charged amino acids like aspartic acid and glutamic acid would likely exhibit strong electrostatic interactions with the mixed vesicle surface.
Peptides, as polymers of amino acids, also interact with fatty acid membranes. The growth of decanoic acid vesicles can be influenced by the amino acid sequence of peptides, with some sequences promoting vesicle growth. researchgate.net The interaction of a model prebiotic-like peptide with decanoic acid vesicles has been shown to affect the bilayer leaflets, causing increased disorder and structural deformation near the peptide. nih.gov In a mixed decanoic acid-octadecylamine vesicle, the peptide's interaction would be further modulated by the specific surface chemistry created by the two components.
| Biomolecule | Observed Interaction with Decanoic Acid Vesicles | Potential Implication for Decanoic Acid-Octadecylamine Vesicles |
| Amino Acids | Binding to vesicle surface, stabilization against high salt concentrations. nih.gov | Enhanced binding of negatively charged amino acids due to electrostatic attraction to octadecylamine headgroups. |
| Peptides | Influence on vesicle growth rate, induction of membrane disorder. researchgate.netnih.gov | Modulation of peptide binding and membrane perturbation based on the surface charge distribution. |
Dynamic Self-Assembly Phenomena
The self-assembled structures of the this compound are not static but can undergo dynamic transitions in response to changes in their environment. These transitions, particularly between micellar and vesicular forms, are of fundamental importance for creating responsive materials.
Micelle-to-Vesicle Transitions Induced by Ionic Species
The balance between micelles and vesicles in a fatty acid-amine system is delicate and can be tipped by the addition of ionic species. In general, for ion-pair amphiphiles, changes in concentration and the nature of the counterion can induce transitions between different self-assembled structures. At lower concentrations, these systems may favor the formation of micelles. As the concentration increases, or upon the addition of certain salts, a transition to vesicles can occur. This is driven by changes in the packing parameter of the amphiphiles, which is influenced by factors like headgroup size and electrostatic interactions. While specific studies on the decanoic acid-octadecylamine system are needed, the general principles of fatty acid-based ion-pair surfactants suggest that the addition of salts could screen the electrostatic repulsion between the headgroups, favoring the formation of bilayer structures (vesicles) over the more curved micellar structures.
CO2-Responsive Self-Assembly Transitions
A particularly interesting dynamic behavior is the responsiveness of the decanoic acid, octadecylamine system to carbon dioxide. Long-chain amines, like octadecylamine, can be "switched" from a non-ionic to an ionic (and surface-active) state by the introduction of CO2. In an aqueous environment, CO2 forms carbonic acid, which can protonate the amine group of octadecylamine, forming an ammonium (B1175870) bicarbonate salt. This in-situ formation of a cationic surfactant dramatically alters the self-assembly behavior.
This CO2-switchable property allows for the reversible transition between different aggregated states. For instance, in the absence of CO2, the mixture might exist as a simple dispersion or form weak aggregates. Upon bubbling CO2 through the solution, the protonation of octadecylamine would lead to the formation of the this compound, which would then self-assemble into micelles or vesicles. The removal of CO2, typically by sparging with an inert gas like nitrogen or by heating, would reverse the process, leading to the disassembly of the structures. This CO2-responsiveness opens up possibilities for creating "smart" materials that can be controlled by a simple, non-toxic trigger. mdpi.comresearchgate.net
| Stimulus | Effect on Self-Assembly | Underlying Mechanism |
| Ionic Species | Potential induction of micelle-to-vesicle transition. | Screening of electrostatic repulsions, altering the packing parameter of the amphiphiles. |
| Carbon Dioxide (CO2) | Reversible formation and disassembly of self-assembled structures (micelles/vesicles). | Protonation of octadecylamine by carbonic acid to form a cationic surfactant, which then self-assembles with decanoic acid. The process is reversible upon CO2 removal. mdpi.comresearchgate.net |
Interfacial Phenomena and Surface Activity of Decanoic Acid, Octadecylamine Salt Systems
Surface Activity Characterization of Long-Chain Alkylamine Salts
The surface activity of surfactants like decanoic acid, octadecylamine (B50001) salt is a measure of their efficiency in lowering the surface or interfacial tension of a medium. This activity is quantified through several key parameters that describe the behavior of the surfactant molecules at an interface.
Surface Tension and Interfacial Tension Measurements
The defining characteristic of a surfactant is its ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible phases. For an aqueous solution of decanoic acid, octadecylamine salt, the octadecylamine cation and decanoate (B1226879) anion will adsorb at the air-water or oil-water interface. This adsorption disrupts the cohesive energy at the surface, leading to a decrease in surface tension.
The interfacial tension between an aqueous solution of the salt and an oil phase would also be significantly lowered. This property is critical in applications like enhanced oil recovery. The structure of the surfactant plays a key role; for example, extended surfactants with propylene (B89431) oxide (PO) groups have shown enhanced capability to reduce interfacial tension to ultralow values. nih.gov
Table 1: Representative Surface Tension Data for Cationic Surfactants
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |
| Dodecyltrimethylammonium Bromide (DTAB) | 12 | > 1.76 mdpi.com | Not specified |
| Tetradecyltrimethylammonium Bromide (TTAB) | 14 | > 1.76 mdpi.com | Not specified |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | ~0.88 mdpi.com | ~35 nih.gov |
Note: This table provides representative data for similar cationic surfactants to illustrate the effect of chain length. The values for this compound may differ.
Critical Surface Excess Concentration (Γmax) and Minimum Area Per Molecule (Amin)
The surface excess concentration (Γmax) represents the maximum possible concentration of surfactant molecules at the interface. It is a measure of how tightly the surfactant molecules are packed. The minimum area per molecule (Amin) is the area occupied by each surfactant molecule at the interface at maximum packing. These parameters are calculated from surface tension data using the Gibbs adsorption isotherm.
For the ionic surfactant CTAB, the surface excess in the absence of added salt has been reported to be approximately 2.45 × 10⁻⁶ mol/m². nih.gov The presence of a high salt concentration can decrease the surface excess concentration. nih.gov This is because the salt ions can screen the electrostatic repulsion between the charged head groups of the surfactant molecules, allowing for a different packing arrangement at the interface.
Table 2: Representative Γmax and Amin Values for Cationic Surfactants
| Surfactant | Condition | Γmax (mol/m²) | Amin (Ų/molecule) |
| CTAB | No added salt | 2.45 × 10⁻⁶ nih.gov | 67.8 |
| CTAB | 5.5 m NaCl | ~1.2 × 10⁻⁶ nih.gov | 138.5 |
Note: These values are for CTAB and are provided for illustrative purposes. The actual values for this compound may vary.
Adsorption Behavior at Interfaces
The functionality of this compound in many applications stems from its ability to adsorb onto various surfaces, altering their properties.
Adsorption Mechanisms on Solid Surfaces (e.g., Metal, Carbonaceous Materials)
Octadecylamine is known to be an effective corrosion inhibitor for metals like carbon steel. koreascience.krresearchgate.net Its adsorption mechanism involves the hydrophilic amino group, which has a high affinity for metal surfaces due to the presence of a free electron pair on the nitrogen atom. koreascience.kr This allows for strong adsorption onto the metal surface. koreascience.kr Studies have shown that the adsorption of octadecylamine on carbon steel can proceed via a multi-layer adsorption mechanism. researchgate.net The thickness of the adsorbed film increases with the concentration of octadecylamine in the solution. koreascience.kr
The adsorption of octadecylamine can also occur on other surfaces, such as smithsonite (B87515), where it has been observed that the adsorption is physical in nature. mdpi.com The presence of other chemical species can influence this adsorption; for instance, sulfidization of the smithsonite surface can increase the adsorption of octadecylamine. mdpi.com
Molecular Orientation and Conformation at Interfaces
At an interface, the amphiphilic nature of this compound dictates a specific orientation. The hydrophilic amine head group will preferentially interact with a polar phase (like water or a metal surface), while the long, hydrophobic octadecyl chain will be directed away from the polar phase. koreascience.kr This orientation leads to the formation of a hydrophobic film on surfaces like carbon steel, which can act as a barrier to corrosive agents. koreascience.kr
Advanced spectroscopic techniques, such as phase- and polarization-resolved sum-frequency generation (SFG) spectroscopy, can be used to determine the precise molecular orientation at interfaces. nih.gov For amphiphilic molecules, it is generally understood that the hydrophobic tails will align themselves to minimize contact with the aqueous phase, often adopting a tilted and ordered arrangement at the interface.
Influence of Salinity on Interfacial Properties and Hydrogen Bonding
Salinity can have a profound effect on the interfacial properties of ionic surfactants. The addition of salt to a solution of this compound will introduce additional ions that can interact with the surfactant molecules. For anionic surfactants, high concentrations of positive ions like Na⁺ and Ca²⁺ can reduce the electrostatic repulsion between the negatively charged surfactant heads, leading to increased aggregation and potential precipitation. nih.gov A similar "salting-out" effect can be expected for cationic surfactants in the presence of certain anions.
The presence of salt generally leads to a decrease in the CMC of ionic surfactants. researchgate.netput.ac.ir This is because the added electrolytes shield the electrostatic repulsion between the ionic head groups, facilitating micelle formation at lower concentrations. put.ac.ir The type of salt can also be important, with different ions having varying effects on the CMC. researchgate.net
Film Formation and Monolayer Dynamics
The behavior of this compound at the air-water interface is a key area of investigation for understanding its potential in creating organized molecular assemblies. The interplay between the hydrophobic alkyl chains and the ionic head-groups governs the formation, stability, and collapse of monolayers.
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered monomolecular or multimolecular layers of amphiphilic substances. For the this compound system, this process involves spreading a solution of the salt onto an aqueous subphase. The electrostatic attraction between the protonated amine group of octadecylamine and the deprotonated carboxyl group of decanoic acid leads to the formation of a stable monolayer at the air-water interface.
The characteristics of the resulting LB film are influenced by several factors, including the subphase pH, temperature, and the surface pressure applied during deposition. While direct studies on the this compound are limited, research on analogous systems of fatty acids and octadecylamine mixtures provides significant insights. For instance, in mixed monolayers of stearic acid and octadecylamine, a well-mixed, highly rigid monolayer is formed when the components are co-spread, indicating a strong interaction, likely through salt formation. nih.gov The shorter chain length of decanoic acid (C10) compared to stearic acid (C18) would likely result in a more fluid and less stable monolayer at the same surface pressure, due to weaker van der Waals interactions between the shorter hydrocarbon chains.
Characterization of these films involves a suite of techniques. Surface pressure-area (π-A) isotherms provide information on the packing density and phase transitions of the monolayer. For fatty acid-amine systems, the isotherms typically show a condensed phase, indicative of the strong intermolecular interactions. nih.gov Once transferred to a solid substrate, the LB films can be further analyzed using techniques such as X-ray reflectivity and atomic force microscopy (AFM) to determine their thickness, roughness, and molecular organization. In similar fatty acid salt films, these techniques have revealed structures ranging from liquid and hexatic to crystalline order. researchgate.net
| Parameter | Expected Influence of Decanoic Acid Chain Length | Rationale |
| Monolayer Fluidity | Higher | Shorter C10 chain of decanoic acid leads to weaker van der Waals forces compared to longer chain fatty acids. |
| Collapse Pressure | Lower | Reduced intermolecular cohesion makes the monolayer more susceptible to collapse under pressure. |
| Film Thickness | Thinner | The shorter length of the decanoic acid molecule contributes to a reduced overall thickness of the deposited film. |
This table presents expected trends for this compound based on general principles and findings from analogous long-chain fatty acid systems.
The stability of a Langmuir monolayer is a critical parameter for its successful deposition and for the integrity of the resulting LB film. Monolayer stability is typically assessed by monitoring the change in surface area or surface pressure over time at a constant compression. Instability can manifest as dissolution of the molecules into the subphase or as a collapse of the monolayer into three-dimensional structures.
For fatty acid-amine salt systems, the primary mode of instability at high surface pressures is collapse. The collapse pressure is the maximum surface pressure a monolayer can withstand before it buckles and forms multilayered structures. Studies on mixed monolayers of stearic acid and octadecylamine have shown that the collapse morphology can be strip-like, indicating a rigid film. nih.gov However, the relaxation and collapse behavior can be complex, with different mechanisms dominating at various stages, suggesting the presence of distinct phases within the mixed monolayer. researchgate.net
The shorter alkyl chain of decanoic acid is expected to lead to a lower collapse pressure compared to its longer-chain counterparts like stearic acid. This is because the cohesive energy between the alkyl chains, which contributes significantly to monolayer stability, is reduced. Research on fatty acid conjugates with varying chain lengths has shown that the length of the fatty acid chain significantly impacts the physicochemical properties of self-assembled structures. nih.gov For instance, longer fatty acid chains generally lead to lower water solubility and can influence the packing and stability of nanoparticles. nih.gov
The collapse of the this compound monolayer would likely proceed through a nucleation and growth mechanism, where defects in the monolayer act as initiation points for the formation of 3D aggregates. The specific morphology of these collapsed structures would depend on the viscoelastic properties of the monolayer. Given the expected higher fluidity of the decanoic acid-based monolayer, the collapsed structures might be more rounded or droplet-like compared to the rigid, fracture-like collapse observed in longer-chain systems.
| Property | Comparison of Fatty Acid-Octadecylamine Salt Monolayers |
| Component Fatty Acid | Decanoic Acid (C10) |
| Expected Collapse Pressure | Lower |
| Expected Monolayer Rigidity | Lower |
| Dominant Intermolecular Forces | Weaker van der Waals |
| Probable Collapse Morphology | More fluid, potentially droplet-like |
This table provides a comparative summary based on established principles of the effect of alkyl chain length on monolayer properties.
Colloidal Systems and Stability of Decanoic Acid, Octadecylamine Salt Dispersions
Principles of Colloidal Stabilization by Decanoic Acid, Octadecylamine (B50001) Salt
The efficacy of decanoic acid, octadecylamine salt as a colloidal stabilizer stems from its ability to impart both electrostatic and steric repulsive forces between particles. This dual-mode stabilization is a key attribute for creating robust and long-lasting dispersions.
The stabilization of colloidal particles by this compound is governed by the principles of the DLVO (Derjaguin, Landau, Verwey, and Overbeek) theory, which considers the balance of attractive van der Waals forces and repulsive electrostatic forces. However, the presence of the long alkyl chains introduces a significant steric hindrance component, leading to what is known as electrosteric stabilization.
Upon adsorption onto a particle surface in a polar solvent, the ionic head of the salt, the carboxylate group (COO⁻) from decanoic acid and the ammonium (B1175870) group (NH₃⁺) from octadecylamine, can create a surface charge. This charge generates an electrical double layer around the particle, leading to electrostatic repulsion between adjacent particles. The magnitude of this repulsion is dependent on factors such as the surface charge density and the ionic strength of the surrounding medium.
Simultaneously, the long, nonpolar C18 alkyl chain of the octadecylamine and the C10 alkyl chain of the decanoic acid extend into the dispersion medium. When two particles approach each other, these extended chains begin to overlap and interpenetrate. This process is entropically and enthalpically unfavorable, as it restricts the conformational freedom of the polymer chains and increases the local concentration of the chains in the inter-particle region, leading to a strong steric repulsion that keeps the particles separated. In many systems, this steric stabilization is the dominant mechanism, especially in non-aqueous media or at high electrolyte concentrations where electrostatic repulsion is screened.
Recent studies on similar systems, such as lead sulfide (B99878) quantum dots, have highlighted the differences between purely electrostatic and combined electrosteric stabilization. Electrostatically stabilized nanocrystals tend to exhibit long-range repulsive interactions, while sterically stabilized particles show short-range repulsion. arxiv.org The combination of both mechanisms in this compound provides a robust stabilization across a wider range of conditions.
In the context of nanoparticle stabilization, both the decanoate (B1226879) and octadecylammonium ions act as ligands that bind to the nanoparticle surface. The carboxylate group of the decanoic acid and the amine group of the octadecylamine serve as the anchoring groups that facilitate this binding. The nature of the nanoparticle surface (e.g., metal, metal oxide, or carbon-based) will determine the primary binding mechanism.
For metal and metal oxide nanoparticles, the carboxylate group can form strong coordinate bonds with metal atoms on the surface. Similarly, the amine group can also coordinate to surface metal sites. nih.gov For carbon-based nanomaterials like graphene oxide and carbon nanotubes, the interaction can be a combination of electrostatic attraction to charged surface functionalities and van der Waals interactions between the alkyl chains and the carbon surface. mdpi.comnih.gov
The stability of the resulting nanoparticle-ligand complex is highly dependent on the strength of this anchoring and the coverage of the ligands on the surface. A dense, well-packed layer of this compound is crucial for effective stabilization. The long alkyl chains of the salt provide a protective shell that not only prevents aggregation but also enhances the solubility and dispersibility of the nanoparticles in various organic solvents. nih.gov The choice of ligands is critical, as ligand decomposition can occur under certain synthesis conditions, which can affect the purity and properties of the final nanomaterial. acs.org
Stabilization of Particulate Systems
The practical application of this compound as a stabilizer is evident in its ability to create stable dispersions of various technologically important materials, particularly in challenging environments and for notoriously difficult-to-disperse particles like carbon nanotubes and graphene.
A significant challenge in many industrial applications, such as in oil recovery and certain biomedical formulations, is the maintenance of colloidal stability in high ionic strength environments (brines). High salt concentrations screen the electrostatic repulsions between particles, leading to rapid aggregation and sedimentation.
Dispersions stabilized by this compound can exhibit enhanced stability in such environments due to the prominent role of steric stabilization. While the electrostatic component of stabilization is diminished in brine, the repulsive forces arising from the steric hindrance of the long alkyl chains remain effective. The long C18 chain of octadecylamine is particularly beneficial in this regard, providing a thick, protective layer that prevents particles from approaching close enough for van der Waals forces to dominate.
Studies on other functionalized nanoparticles have shown that surface modification is a key strategy to achieve stability in complex fluids with high salt concentrations. acs.org For instance, carboxylate-functionalized latex particles have demonstrated unexpected restabilization at very high salt concentrations, a phenomenon attributed to hydration forces. researchgate.net While not directly studied for this compound, it is plausible that similar effects could contribute to its performance in brines. The stability of such systems is a complex interplay of pH, salt concentration, and the specific nature of the ions present. nih.gov
| Temperature Increase | Minor | Can decrease if solvent quality for the alkyl chains worsens | Stability can be temperature-sensitive, depending on the solvent |
Carbon nanotubes (CNTs) and graphene oxide (GO) are known for their exceptional mechanical and electrical properties, but their strong van der Waals interactions and tendency to agglomerate in bundles or stacks have limited their practical applications. This compound can be an effective dispersing agent for these carbon nanomaterials.
The stabilization mechanism involves the adsorption of the salt onto the surfaces of the CNTs or GO sheets. The nonpolar alkyl chains have a strong affinity for the graphitic surfaces via van der Waals forces, while the polar head groups can interact with functional groups on the surface of GO or create a charged layer. This surface modification overcomes the inter-tube or inter-sheet attraction, allowing for the exfoliation of bundles and the stabilization of individual nanotubes or graphene sheets in a dispersion.
Research has shown that long-chain amines like octadecylamine are particularly effective at dispersing CNTs and modifying GO. mdpi.comnih.govmdpi.comresearchgate.net The use of octadecylamine-grafted graphene oxide has been shown to significantly improve the dispersion of CNTs in a polymer matrix. mdpi.comnih.gov The long alkyl chain of octadecylamine is crucial for providing the necessary steric repulsion to keep the carbon nanostructures separated. While these studies often use octadecylamine alone or in conjunction with GO, the principles are directly applicable to the use of the this compound, where the decanoate component can further enhance the stability and functionality.
Table 2: Research Findings on the Dispersion of Carbon Nanomaterials with Related Compounds
| Nanomaterial | Dispersing Agent | Key Findings | Reference |
|---|---|---|---|
| Carbon Nanotubes (CNTs) | Octadecylamine-grafted Graphene Oxide (GO-ODA) | Significantly improved dispersion of CNTs in an EVA polymer matrix, leading to enhanced mechanical properties. | mdpi.comnih.gov |
| Graphene Oxide (GO) | Octadecylamine (ODA) | ODA functionalization improves the dispersion of reduced GO in non-aqueous solvents. | mdpi.com |
Factors Influencing Colloidal Dispersion Performance
The performance of this compound as a colloidal stabilizer is influenced by a variety of factors. Understanding and controlling these factors are essential for optimizing the stability of a given dispersion. nih.gov
Key factors include:
Concentration of the Stabilizer: There is typically an optimal concentration range for the stabilizer. Below this range, the surface coverage of the particles is incomplete, leading to insufficient repulsion and potential bridging flocculation. Above the optimal range, excess stabilizer in the bulk solution can lead to depletion flocculation.
pH of the Dispersion: The pH of the medium will influence the degree of ionization of the carboxylic acid and amine groups. researchgate.net The surface charge of the particles and the electrostatic repulsion will be maximal at a pH where both groups are ionized. Deviations from this optimal pH can reduce electrostatic stability.
Temperature: Temperature can affect the solubility of the stabilizer and the interactions between the stabilizer and the solvent. For sterically stabilized systems, a decrease in temperature can sometimes lead to flocculation if the solvent becomes a "poor" solvent for the stabilizing chains.
Solvent Properties: The polarity and chemical nature of the solvent play a critical role. The amphiphilic nature of this compound allows it to be effective in a range of solvents, but its performance will be optimal in a solvent that provides good solvation for both the polar head and the nonpolar tails.
Effect of Molecular Structure and Functional Group Chemistry
The stability of colloidal systems is intrinsically linked to the molecular structure of the stabilizing agent. For a hypothetical dispersion of this compound, the long, nonpolar octadecyl hydrocarbon chain of the octadecylamine component would provide significant van der Waals forces, promoting self-assembly and interaction with nonpolar phases. The ionic bond between the negatively charged carboxylate group of decanoic acid and the positively charged ammonium group of octadecylamine would be a primary driver of its aggregation behavior in nonpolar solvents and its potential to form reverse micelles.
In aqueous dispersions, the orientation of the molecules would be critical. The charged head groups (carboxylate and ammonium) would favor interaction with water, while the long hydrocarbon tails would be repelled, leading to the formation of micelles or other organized structures. The balance between the hydrophobic and hydrophilic portions of the molecule would dictate the critical micelle concentration (CMC) and the geometry of the aggregates formed.
Impact of Environmental Conditions (e.g., pH, Temperature, Salt Concentration)
Environmental factors play a crucial role in modulating the stability of colloidal dispersions.
pH: The pH of the medium would be a critical determinant of the stability of a this compound dispersion. The salt is formed from a weak acid (decanoic acid) and a weak base (octadecylamine). Changes in pH would shift the equilibrium, leading to the protonation of the carboxylate group at low pH and the deprotonation of the ammonium group at high pH. This would disrupt the ionic bonding holding the salt together and could lead to the precipitation of the individual components. For instance, studies on octadecylamine monolayers have shown they become unstable at low pH values. Similarly, the ionization and solubility of decanoic acid are pH-dependent.
Temperature: Temperature variations can affect the kinetic energy of the dispersed particles and the solubility of the compound. For many surfactant systems, there is a specific temperature range for optimal stability. Increased temperature can lead to the dehydration of hydrophilic groups and potentially cause aggregation and phase separation. For decanoic acid, the melting point is 31.5°C, and for octadecylamine, it is around 52.9°C, suggesting that temperature would significantly influence the physical state and interaction of the components.
Salt Concentration: The presence of electrolytes in the dispersion medium can have a complex effect on stability. The addition of salt can compress the electrical double layer around charged particles, which can lead to flocculation or coagulation. However, the specific effect would depend on the nature of the added salt, following principles such as the Hofmeister series. For a salt like decanoic acid, octadecylamine, the addition of other salts could either screen the charges and decrease stability or, in some cases, interact with the head groups to alter solvation and stability.
Due to the lack of specific experimental data for "this compound," the following table remains illustrative of the type of data that would be necessary for a thorough analysis.
Table 1: Illustrative Data for Colloidal Stability Analysis (Hypothetical)
| Parameter | Condition | Observation |
| Zeta Potential | pH 4 | Not Available |
| pH 7 | Not Available | |
| pH 10 | Not Available | |
| Particle Size | 25°C | Not Available |
| 50°C | Not Available | |
| Dispersion Stability | 0.1 M NaCl | Not Available |
| 0.5 M NaCl | Not Available |
Theoretical and Computational Investigations of Decanoic Acid, Octadecylamine Salt
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations utilize Newtonian equations of motion to model the dynamic behavior of atoms and molecules over time. nih.gov This technique is particularly well-suited for studying large chemical systems, like the aggregates formed by Decanoic acid, octadecylamine (B50001) salt, providing a window into their conformational changes, intermolecular forces, and interactions with their environment. nih.gov
MD simulations are employed to explore the behavior of surfactants like the Decanoic acid, octadecylamine salt at interfaces, such as a liquid-vapor or solid-liquid interface. While direct simulations on the specific salt are not widely published, studies on its constituent components, particularly octadecylamine (ODA), provide significant insights.
Decanoic acid (DA), one of the components of the salt, is well-known for its ability to self-assemble into various structures like micelles and vesicles in aqueous solutions. nih.gov MD simulations have been instrumental in understanding the initial steps of this aggregation process. Studies have explored the spontaneous formation of stable, water-filled DA vesicles under various temperature conditions, mimicking prebiotic environments. nih.govnih.govresearchgate.net These simulations show that DA molecules arrange themselves to maximize hydrogen bonding between their carboxylic acid headgroups and the surrounding water, while the hydrophobic tails pack together. nih.gov
The formation of the salt with octadecylamine would introduce a bulky, cationic counter-ion, significantly altering the self-assembly behavior. MD simulations can model how this catanionic pairing affects the molecular packing parameter, which dictates the preferred curvature of the aggregate. This would influence the size, stability, and phase behavior of the resulting vesicles compared to those formed from pure decanoic acid.
Below is a table summarizing typical parameters used in MD simulations for studying the self-assembly of decanoic acid, which would form the basis for investigating the full salt.
| Simulation Parameter | Typical Value/Description | Reference |
|---|---|---|
| System Composition | 1000 decanoic acid units, ~52,400 water molecules, 0.10 M NaCl | researchgate.net |
| Water Model | TIP3P | researchgate.net |
| Box Dimensions | 12 × 12 × 12 nm³ | researchgate.net |
| Total Atoms | ~190,000 | researchgate.net |
| Software | Amber22 | researchgate.net |
| Simulation Time | Hundreds of nanoseconds | nih.gov |
Fatty acids and their derivatives are a prominent class of organic phase change materials (PCMs) used for thermal energy storage. nih.gov Binary systems, such as those made from octadecanoic acid and octadecanol, have been investigated for their thermal properties. bohrium.comresearchgate.net The this compound, as a long-chain organic salt, has the potential to function as a PCM.
MD simulations can be used to study the molecular interactions that govern the solid-liquid phase transition in such materials. By simulating the system at temperatures below and above the melting point, researchers can analyze changes in molecular arrangement, intermolecular forces (especially the strong ionic interaction between the decanoate (B1226879) and octadecylammonium ions), and lattice energy. These simulations help to understand the latent heat storage capacity and the volume change during the phase transition, which are critical parameters for designing effective thermal energy storage applications. nih.gov While specific MD studies on this salt as a PCM are not available, the methodology is well-established for related fatty acids. nih.gov
The interaction with water is fundamental to the behavior of this compound. MD simulations provide a detailed picture of the hydration of both the ionic headgroups (the carboxylate of decanoate and the ammonium (B1175870) group of octadecylamine) and the hydrophobic alkyl chains. A study on ODA at a KCl/NaCl interface highlighted the critical role of interfacial water, showing that the cohesive energy of water at the surface competes with the adsorption energy of the collector. bohrium.com
Simulations can quantify the structure and dynamics of the hydration shells around the molecule, revealing how many water molecules are associated with the ionic groups and for how long. This information is crucial for understanding the salt's solubility and its behavior in applications like flotation or as a membrane component. In the context of salt rejection for water treatment, MD simulations could model how membranes formed from this salt interact with and transport water molecules while rejecting dissolved salt ions, providing a molecular basis for designing more efficient separation processes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms and calculating the energies of interaction between molecules and surfaces with high accuracy.
DFT calculations are a powerful tool for understanding the selective adsorption of molecules onto specific crystal surfaces, a key process in areas like mineral flotation and catalysis. Studies have used DFT to investigate the adsorption of octadecylamine hydrochloride (ODA) on the crystal surfaces of KCl and NaCl. researchgate.net
These calculations reveal that the interaction between the octadecylammonium cation (ODA+) and the KCl surface is significantly stronger than its interaction with the NaCl surface, providing a fundamental explanation for its selectivity as a collector in potash flotation. researchgate.net The adsorption energies, which are the primary output of these calculations, quantify this preference. DFT can also be used to study the adsorption of these amines on metal nanoparticle surfaces, which is relevant for catalysis. researchgate.net
For this compound, DFT would be used to model the adsorption of the ion pair onto a substrate. The calculations would determine the most stable adsorption geometry and the total adsorption energy, considering the contributions from both the octadecylammonium cation and the decanoate anion. This provides a microscopic understanding of the forces driving surface modification.
The following table summarizes DFT-calculated adsorption energies for octadecylamine on various substrates, illustrating the type of data generated by this method.
| System | Adsorption Energy (eV) | Finding | Reference |
|---|---|---|---|
| ODA+ on KCl surface | Negative (strongest interaction) | Interaction with KCl is stronger than with NaCl or water, explaining selective flotation. | researchgate.net |
| ODA+ on NaCl surface | Negative (weaker than KCl-ODA+) | The difference in interaction energies demonstrates adsorption selectivity. | researchgate.net |
| Alcohol on graphane nanosheet | -0.149 to -0.383 | Provides information for potential sensor applications. | researchgate.net |
Analysis of Electronic Structure and Reactivity
A thorough search of scientific databases yields no specific studies focused on the electronic structure and reactivity of this compound. Such an analysis, typically employing quantum mechanical methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and various reactivity descriptors. These computational tools are essential for predicting the chemical behavior of a compound. In the absence of such studies for this specific salt, no quantitative data on its electronic properties or reactivity can be provided.
Coarse-Grained Molecular Dynamics (CGMD)
Coarse-grained molecular dynamics is a powerful computational technique used to simulate the large-scale behavior of molecular systems over long timescales, which is particularly well-suited for studying self-assembly processes. This methodology simplifies the representation of molecules by grouping atoms into larger "beads," thereby reducing the computational cost.
Investigation of Large-Scale Self-Assembly Transitions
There are no published CGMD studies specifically investigating the large-scale self-assembly of this compound. While studies on similar systems, such as other fatty acid-amine mixtures, have demonstrated the utility of CGMD in understanding micelle formation, vesicle assembly, and other aggregation phenomena, these findings cannot be directly extrapolated to the specific salt without dedicated simulations. A hypothetical CGMD study on this compound would likely focus on how the interplay between the hydrophobic alkyl chains and the charged headgroups dictates the formation of various aggregate structures in solution.
Effects of Environmental Changes on Aggregate Morphology
The morphology of self-assembled structures is highly sensitive to environmental conditions such as temperature, pH, and ionic strength. For this compound, it is plausible that changes in these parameters would significantly alter its aggregation behavior. For instance, variations in pH could affect the protonation state of the amine and carboxylate groups, thereby modulating the electrostatic interactions and influencing the shape and size of the aggregates. However, without specific CGMD simulations or experimental data, the precise nature of these effects on the aggregate morphology of this compound remains undetermined.
Advanced Material Science Applications of Decanoic Acid, Octadecylamine Salt
Utilization in Polymer and Composite Formulations
The incorporation of decanoic acid, octadecylamine (B50001) salt into polymer and composite formulations offers a powerful tool for tailoring material properties to specific performance requirements. Its dual-nature, featuring a hydrophilic carboxylate head and a long hydrophobic alkyl chain from both the acid and amine components, allows it to interact effectively with both polar and non-polar constituents within a composite material.
Additives for Property Modification in Polymers
Decanoic acid, octadecylamine salt can function as a multifunctional additive in polymers. The long hydrocarbon chains of both the decanoic acid and octadecylamine components can act as internal lubricants or plasticizers, improving the processability and flexibility of the polymer matrix. The ionic nature of the salt can also influence the intermolecular forces between polymer chains, potentially altering mechanical properties such as tensile strength and elongation at break.
The use of fatty acids and their derivatives as additives is a well-established practice in the polymer industry. Organic acids, particularly fatty acids, can make the surface of fillers more hydrophobic, which improves their incorporation into non-polar polymer matrices and can lead to enhanced dispersion and reduced melt viscosity. nih.gov Cationic surfactants, such as those derived from alkylamines, are known for their strong antistatic capabilities when kneaded into plastics. adeka.co.jp The combination of these functionalities in this compound suggests its potential to simultaneously improve dispersion of fillers, reduce static build-up, and modify the mechanical behavior of the final polymer product.
Table 1: Potential Effects of this compound as a Polymer Additive
| Property | Potential Effect | Mechanism |
| Processability | Improved | Acts as an internal lubricant, reducing melt viscosity. |
| Flexibility | Increased | The long alkyl chains can increase the free volume between polymer chains. |
| Filler Dispersion | Enhanced | The surfactant nature of the salt improves the compatibility between the polymer matrix and inorganic fillers. |
| Antistatic Properties | Improved | The cationic nature of the octadecylamine component can dissipate static charges. |
| Mechanical Strength | Modified | Can influence intermolecular forces and filler-matrix adhesion. |
Dispersion Aids for Carbon Nanomaterials in Polymer Matrices
The effective dispersion of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, within a polymer matrix is crucial for realizing the full potential of the resulting nanocomposites. These nanomaterials have a strong tendency to agglomerate due to van der Waals forces, which can significantly limit the mechanical and electrical property enhancements. This compound can act as a powerful dispersing agent to overcome this challenge.
The mechanism involves the non-covalent functionalization of the carbon nanomaterial surface. The long alkyl chains of the octadecylamine and decanoic acid components can adsorb onto the hydrophobic surface of CNTs or graphene through van der Waals interactions. The ionic head of the salt can then provide electrostatic repulsion between the coated nanomaterials, preventing their re-agglomeration. Furthermore, the alkyl chains can entangle with the polymer matrix, promoting better stress transfer from the polymer to the nanomaterial.
Studies have shown that long-chain alkylamines like octadecylamine can be used to modify the surface of reduced graphene oxide, improving its solubility and preventing restacking of the layers through steric hindrance. researchgate.net Similarly, fatty acids have been used to treat single-walled carbon nanotubes (SWNTs) to improve their dispersion in organic solvents. google.com The synergistic effect of both components in the salt form is expected to provide a robust method for dispersing carbon nanomaterials in a variety of polymer systems.
Nanomaterial Synthesis and Engineering
In the realm of nanotechnology, the precise control over the size, shape, and surface properties of nanomaterials is paramount. This compound serves as a key enabling tool in this domain, acting as a stabilizing agent, a template for crystal growth, and a surface modifier.
Role as Stabilizing Agents for Plasmonic Nanoparticles
Plasmonic nanoparticles, typically made of noble metals like gold and silver, exhibit unique optical properties due to their surface plasmon resonance. However, they are prone to aggregation, which quenches their plasmonic effects. This compound can be employed as a capping agent to ensure their colloidal stability.
During the synthesis of plasmonic nanoparticles in solution, the salt can adsorb onto the nanoparticle surface. The long hydrocarbon tails of the octadecylamine and decanoic acid form a protective layer around the nanoparticle, providing steric hindrance that prevents them from coming into close contact and aggregating. The choice of a long-chain amine and a fatty acid allows for a dense and stable ligand shell. Research has indicated that alkylamines can act as reducing agents in some nanocrystal syntheses and that the combination with carboxylic acids can lead to tightly bound ion pairs on the nanocrystal surface. researchgate.netnih.gov This strong binding is crucial for maintaining the integrity of the nanoparticles during and after synthesis.
Templates for Metal Oxide Nanocrystal Growth
The synthesis of metal oxide nanocrystals with controlled morphology is a significant area of materials research. This compound can play a crucial role in directing the growth of these nanocrystals. The self-assembly of the salt molecules in a reaction medium can form micelles or other ordered structures that act as templates for the nucleation and growth of metal oxide nanocrystals.
For instance, in the thermal decomposition of metal nitrate (B79036) precursors in the presence of octadecylamine, it has been observed that the amine can be oxidized to a carboxylic acid, forming a fatty acid capping layer on the resulting metal oxide nanocrystals. nih.gov This in-situ formation of a carboxylate ligand highlights the importance of the interplay between amines and carboxylic acids in controlling nanocrystal synthesis. By using a pre-formed salt like this compound, it is possible to have greater control over the concentration and nature of the capping agent from the onset of the reaction. This can influence the crystal phase, size, and shape of the resulting metal oxide nanoparticles. For example, the continuous addition of a metal carboxylate precursor is a method used to achieve fine control over nanoparticle size. digitellinc.comgoogle.com The presence of the alkylammonium carboxylate salt can mediate the delivery of metal ions to the growing nanocrystal surface, influencing the final morphology.
Surface Modification of Nanodiamonds, Graphite (B72142), and Fullerenes
The surfaces of carbon-based nanomaterials like nanodiamonds, graphite, and fullerenes can be tailored for specific applications through surface modification. This compound provides a versatile means to achieve this functionalization.
Nanodiamonds: The surface of nanodiamonds often possesses carboxyl groups, which can be introduced through oxidative treatments. nih.govnih.govresearchgate.net These carboxyl groups can then interact with the octadecylamine component of the salt through an acid-base reaction, leading to the ionic attachment of the long alkyl chain to the nanodiamond surface. This modification can significantly enhance the dispersibility of nanodiamonds in non-polar solvents and polymer matrices.
Graphite and Graphene: The surface of graphite and its exfoliated form, graphene, is inherently hydrophobic and can be functionalized with this compound. The long alkyl chains of the salt can adsorb onto the basal plane of graphene via physisorption. Octadecylamine has been successfully used to functionalize graphite oxide, leading to superhydrophobic surfaces. researchgate.net The modification of reduced graphene oxide with octadecylamine has also been shown to improve its solubility and prevent restacking. researchgate.net
Fullerenes: Fullerenes can be oxidized to introduce carboxylic acid groups on their surface, which can then be modified with octadecylamine in a similar manner to nanodiamonds. researchgate.net This surface modification can alter the solubility and electronic properties of the fullerenes, opening up possibilities for their use in various electronic and composite applications.
Table 2: Surface Modification of Carbon Nanomaterials with this compound
| Nanomaterial | Modification Method | Resulting Property Change |
| Nanodiamonds | Ionic interaction with surface carboxyl groups. | Enhanced dispersibility in non-polar media. |
| Graphite/Graphene | Physisorption of alkyl chains onto the basal plane. | Improved dispersion in polymers, potential for superhydrophobicity. |
| Fullerenes | Ionic interaction with oxidized fullerene surface. | Altered solubility and electronic properties. |
Functional Materials for Environmental Remediation
The unique properties of certain chemical compounds are being harnessed to address pressing environmental challenges. One such area of development is in the creation of functional materials designed for the remediation of pollutants. These materials often rely on novel solvent systems that can efficiently extract and isolate contaminants from various media.
Components of Supramolecular Nanosolvents for Pollutant Extraction
Decanoic acid is a key component in the formation of supramolecular solvents (SUPRAS), a class of advanced nanosolvents with significant potential for environmental remediation. researchgate.netresearchgate.netnih.gov These solvents are formed through the spontaneous self-assembly of amphiphilic molecules, like decanoic acid, in a suitable medium. researchgate.net An amphiphile, decanoic acid possesses a dual nature: a hydrophilic carboxylic acid "head" and a hydrophobic 10-carbon "tail". nih.gov This structure allows it to form organized, nanoscopic structures such as reverse micelles when dispersed in certain solvents. researchgate.net
The formation of these aggregates creates a nanostructured liquid with microenvironments capable of solubilizing and extracting pollutants. researchgate.netresearchgate.net The process involves the creation of reverse micelles of decanoic acid, which act as the primary extraction agent. researchgate.net These nanosolvents have demonstrated high extraction efficiency for various organic pollutants, including veterinary drugs like oxolinic acid and flumequine (B1672881) from fish and shellfish, as well as other contaminants from liquid food samples. researchgate.netuco.es The extraction mechanism relies on the encapsulation of the pollutant molecules within the cavities of the self-assembled nanostructures. researchgate.net
Research has shown that the concentration of decanoic acid and the composition of the solvent system (e.g., the ratio of tetrahydrofuran (B95107) to water) are critical parameters that influence the extraction efficiency. researchgate.netnih.gov The effectiveness of these SUPRAS is attributed to the large surface area of contact provided by the nanosized droplets and the strong, stable interactions, such as hydrogen bonding and hydrophobic interactions, that can form between the solvent and the target pollutants. researchgate.net This technology represents a greener alternative to conventional extraction methods, often requiring smaller volumes of less toxic solvents and offering rapid and efficient pollutant removal. nih.gov
Table 1: Application of Decanoic Acid-Based Supramolecular Solvents in Pollutant Extraction
This table summarizes findings from studies on the use of supramolecular solvents containing decanoic acid for the extraction of various contaminants.
| Target Analyte(s) | Sample Matrix | Key Findings | Reference(s) |
|---|---|---|---|
| Oxolinic Acid, Flumequine | Fish and Shellfish Muscle | SUPRAS made of decanoic acid reverse micelles effectively extracted the antibiotics. Extraction capability was dependent on the concentration of decanoic acid. | researchgate.net |
| Anticonvulsant and Nonsteroidal Anti-Inflammatory Drugs | Sediment Samples | A SUPRAS microextraction method using decanoic acid achieved high recovery of the target drugs. The amount of decanoic acid was a key parameter in optimizing extraction efficiency. | nih.gov |
| Ochratoxin A, Benzo(a)pyrene, Bisphenol A | Liquid Foods (Wine, Beer, etc.) | An in-situ method using decanoic acid and THF successfully extracted contaminants without requiring cleanup of the crude extracts. | researchgate.net |
Thermal Energy Storage Systems
As the demand for efficient energy management grows, thermal energy storage (TES) systems have become a critical area of research. These systems capture and store thermal energy for later use, improving the efficiency of energy utilization in buildings and industrial processes. Phase change materials (PCMs) are central to many TES technologies.
Integration in Biochar-Based Phase Change Materials
Decanoic acid is a fatty acid that serves as an effective organic phase change material (PCM). researchgate.net PCMs are substances that store and release large amounts of latent heat during their phase transition (e.g., from solid to liquid and vice versa). researchgate.net Fatty acids like decanoic acid are advantageous due to their high latent heat storage capacity, chemical stability, and being derivable from renewable resources. researchgate.netnih.gov However, a significant challenge with organic PCMs is their tendency to leak in the liquid state, which hinders their practical application. dtlab-ntu.comnih.gov
To overcome this issue, decanoic acid can be integrated into a porous, shape-stabilizing matrix. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as an excellent supporting material for this purpose. researchgate.netmdpi.com The porous structure of biochar encapsulates the decanoic acid, preventing leakage during the melting process through capillary action and surface tension forces. researchgate.net This creates a form-stable composite PCM (FSPCM) that maintains its shape even when the fatty acid within it is in a liquid state. dtlab-ntu.comresearchgate.net
Table 2: Thermal Properties of Biochar-Based Composite Phase Change Materials
This table presents representative data for the thermal properties of form-stable phase change materials composed of an organic PCM within a biochar or related carbon-based matrix.
| PCM | Supporting Matrix | Latent Heat (J/g) | Thermal Conductivity (W/(m·K)) | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Polyethylene Glycol (PEG) | Corn Straw Biochar & GO | 106.51 | 0.337 | Enhanced thermal conductivity and photothermal conversion efficiency. | mdpi.comresearchgate.net |
| Paraffin | POE and Octadecylamine-Functionalized Graphene (C18-rGO) | High energy storage capacity | N/A | Excellent structural stability and no leakage due to C18-rGO functionalization. | dtlab-ntu.comnih.govresearchgate.net |
| Capric Acid (Decanoic Acid) | N/A (Study on degradation) | ~150 (Initial) | N/A | Showed a 6.6% decrease in melting enthalpy after 500h thermal treatment. | nih.gov |
| Dodecanoic Acid | Biochar Additive | High latent heat | Low | Biochar investigated to enhance thermal properties. | researchgate.net |
Corrosion Inhibition Research Involving Decanoic Acid, Octadecylamine Salt
Mechanisms of Corrosion Inhibition
The primary mechanism by which decanoic acid, octadecylamine (B50001) salt inhibits corrosion is through the formation of a persistent, thin, protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.
Formation of Protective Molecular Films on Metal Surfaces
Decanoic acid, octadecylamine salt, being an amine carboxylate, functions by adsorbing onto the metal surface. The polar amine and carboxylate groups of the salt are attracted to the metal surface, which often carries a charge in a corrosive medium. This initial adsorption is driven by electrostatic interactions between the charged functional groups and the metal. researchgate.net
Once adsorbed, the long, non-polar hydrocarbon chains of both the decanoic acid and octadecylamine components orient themselves away from the metal surface. This arrangement leads to the formation of a dense, organized molecular film. bohrium.com The interaction between the adjacent hydrocarbon chains, through van der Waals forces, further stabilizes this protective layer, making it more compact and less permeable to corrosive species.
Adsorption Characteristics and Surface Coverage
The effectiveness of this compound as a corrosion inhibitor is highly dependent on its ability to adsorb onto the metal surface and the extent of surface coverage it achieves. The adsorption process can be influenced by several factors, including the concentration of the inhibitor, the temperature, the nature of the metal surface, and the composition of the corrosive environment.
The adsorption of such long-chain amine salts typically follows established adsorption isotherms, such as the Langmuir or Temkin isotherms, which describe the relationship between the concentration of the inhibitor in the solution and the fraction of the metal surface covered by the inhibitor molecules. ijcsi.pro A high degree of surface coverage is crucial for effective corrosion inhibition, as it minimizes the area of the metal that is exposed to the corrosive electrolyte. The adsorption can involve both physisorption (physical adsorption) due to electrostatic forces and chemisorption (chemical adsorption) involving the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) and the metal's vacant d-orbitals. researchgate.net
Role of Hydrophobic Barrier Formation
A key aspect of the protective film formed by this compound is its hydrophobicity. The long alkyl chains of the decanoic acid and octadecylamine components create a non-polar, water-repellent barrier on the metal surface. bohrium.com This hydrophobic layer effectively displaces water molecules from the metal surface and prevents the ingress of corrosive species such as water, oxygen, and chloride ions. By creating this barrier, the inhibitor disrupts the electrochemical reactions that constitute the corrosion process, significantly reducing the corrosion rate.
Performance Evaluation in Corrosive Environments
The performance of this compound as a corrosion inhibitor is evaluated using various electrochemical and gravimetric techniques. These methods provide quantitative data on the inhibitor's efficiency and offer insights into its mechanism of action.
Electrochemical Characterization Techniques (e.g., Potentiodynamic Polarization, EIS)
Potentiodynamic Polarization: This technique involves changing the potential of the metal sample and measuring the resulting current. The data is plotted as a Tafel plot, which provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The addition of an effective inhibitor like this compound would be expected to cause a significant decrease in the corrosion current density and a shift in the corrosion potential. Depending on whether the inhibitor affects the anodic reaction, the cathodic reaction, or both, it can be classified as an anodic, cathodic, or mixed-type inhibitor. For long-chain amine salts, they often exhibit mixed-type behavior, suppressing both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. conicet.gov.ar
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The results are often presented as Nyquist and Bode plots. In the presence of an effective inhibitor like this compound, the Nyquist plot would typically show a larger semicircle, indicating an increase in the charge transfer resistance (Rct). researchgate.net This increase in Rct is directly related to a decrease in the corrosion rate. The double-layer capacitance (Cdl) value often decreases with the addition of the inhibitor, which is attributed to the formation of an adsorbed protective film that increases the thickness of the electrical double layer. researchgate.net
Representative Potentiodynamic Polarization Data for a Long-Chain Amine Carboxylate Inhibitor
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 150 | 70 | -120 | - |
| 50 | -435 | 45 | 68 | -115 | 70.0 |
| 100 | -420 | 25 | 65 | -110 | 83.3 |
| 200 | -410 | 15 | 62 | -105 | 90.0 |
| 500 | -400 | 8 | 60 | -100 | 94.7 |
Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Amine Carboxylate Inhibitor
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 500 | 200 | - |
| 50 | 1500 | 100 | 66.7 |
| 100 | 3000 | 70 | 83.3 |
| 200 | 5500 | 50 | 90.9 |
| 500 | 9000 | 30 | 94.4 |
Gravimetric Analysis and Inhibition Efficiency Assessment
Gravimetric analysis, or weight loss measurement, is a traditional and straightforward method for determining corrosion rates and inhibition efficiency. It involves exposing pre-weighed metal coupons to a corrosive environment with and without the inhibitor for a specific period. After the exposure time, the coupons are cleaned to remove corrosion products, and the weight loss is measured.
The corrosion rate (CR) is calculated from the weight loss data. The inhibition efficiency (IE%) is then determined using the following formula:
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
Where CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor. doi.org Higher inhibition efficiency values indicate better performance of the inhibitor. For a compound like this compound, a high inhibition efficiency would be expected, which would increase with its concentration up to a certain optimal level.
Representative Gravimetric Analysis Data for a Long-Chain Amine Carboxylate Inhibitor
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 50.0 | 1.25 | - |
| 50 | 16.0 | 0.40 | 68.0 |
| 100 | 9.0 | 0.23 | 82.0 |
| 200 | 5.5 | 0.14 | 88.0 |
| 500 | 3.0 | 0.08 | 94.0 |
Synergistic Effects with Co-Inhibitors
The combination of different corrosion inhibitors can often lead to a synergistic effect, where the total inhibition efficiency is greater than the sum of the individual components. This is a key area of research for optimizing corrosion protection strategies.
Combinations with Other Organic Compounds (e.g., Benzotriazole)
Research has shown that mixtures of octadecylamine (ODA) and 1,2,3-benzotriazole (BTA) can provide significantly enhanced corrosion protection for steel compared to either compound alone. ijcsi.pronih.gov A study on the treatment of steel with vapors of ODA, BTA, and their mixture demonstrated that the combination surpasses the individual components in its protective aftereffect. nih.gov The adsorption films formed by the mixture on steel surfaces have been found to be more effective at hindering corrosion initiation, especially under conditions of recurrent moisture condensation. ijcsi.pro
The protective aftereffect of these inhibitor films is dependent on the treatment temperature, with studies indicating an optimal temperature for achieving maximum protection. For instance, the protective ability of ODA and its mixture with BTA on steel was found to increase significantly when the chamber treatment temperature was raised from 80°C to 120°C. mdpi.com The total thickness of the protective surface layers, which includes the oxide film and the adsorbed inhibitor, is typically in the nanometer range, generally not exceeding 15 nm. ijcsi.pro
While a synergistic protective effect is observed, analysis of their mutual effects has also indicated some level of antagonism between ODA and BTA, suggesting a complex interaction mechanism. nih.gov The protection mechanism is described as a mixed blocking-activation type. nih.gov The combination of the long-chain aliphatic amine (ODA) and the heterocyclic compound (BTA) allows for the formation of a more robust and hydrophobic protective layer on the metal surface.
Table 1: Protective Aftereffect of Adsorption Films on Steel
| Inhibitor | Treatment Temperature (°C) | Protective Time (hours) under Recurrent Moisture Condensation |
| None | - | 1.0 ± 0.5 |
| BTA | 100 | - |
| ODA | 100 | 72 |
| ODA + BTA | 100 | 120 |
| BTA | 120 | - |
| ODA | 120 | 120 |
| ODA + BTA | 120 | 168 |
This table is generated based on data from accelerated corrosion tests on steel treated with inhibitor vapors. mdpi.com
Supramolecular Complexation for Enhanced Inhibition
A significant challenge with octadecylamine is its low solubility in water, which can limit its application in aqueous systems. researchgate.net To overcome this, researchers have explored the concept of supramolecular chemistry, specifically the formation of inclusion complexes. doi.org
One approach involves the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. doi.org Studies have demonstrated the successful synthesis of a supramolecular complex between β-cyclodextrin (β-CD) and octadecylamine (ODA). doi.org This complexation increases the solubility of ODA in water. doi.org Once in the aqueous environment, the complex can release the ODA molecules, which then adsorb onto the metal surface to form a protective hydrophobic film. doi.org
Research on a supramolecular complex of ODA with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) has shown significant corrosion inhibition efficiency for mild steel in condensate water. researchgate.net The inhibition efficiency of this complex was found to be much higher than that of ODA alone. researchgate.net The formation of these host-guest complexes not only improves solubility but can also lead to a more controlled and sustained release of the inhibitor, enhancing long-term protection. researchgate.net
Table 2: Corrosion Inhibition Efficiency of ODA and its Supramolecular Complex
| Inhibitor | Concentration (mg/L) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |
| Blank | - | - | - |
| β-CD/ODA Complex | 50 | 0.0098 | 96.08 |
| HP-β-CD/ODA Complex | 50 (at 313 K) | - | 92.6 |
This table presents data from studies on the corrosion inhibition of carbon steel in condensate water using supramolecular complexes of ODA. researchgate.netdoi.org
Application in Industrial Systems
The protective properties of octadecylamine and its derivatives make them suitable for various industrial applications, particularly in environments prone to corrosion.
Mitigation of Corrosion in Aqueous and Gas Phase Environments
Octadecylamine is recognized as an effective corrosion inhibitor for carbon steel in both aqueous and gas phase environments. researchgate.net Its mechanism of action involves the adsorption of the amine group onto the metal surface, while the long, hydrophobic alkyl chain orients outwards, creating a barrier that repels water and corrosive species. koreascience.kr
In aqueous solutions, ODA has been shown to be beneficial in reducing corrosion, with studies on Incoloy 800 in secondary water chemistry conditions demonstrating the formation of a protective barrier film. tandfonline.comresearchgate.net Molecular dynamics simulations have further elucidated the inhibition mechanism, showing that the ODA film effectively impedes the diffusion of corrosive species like chloride ions, water, and oxygen to the metal surface. madison-proceedings.com
In the gas phase, ODA's volatility allows it to be used as a vapor phase corrosion inhibitor (VCI). researchgate.net This is particularly useful for protecting large or complex equipment where direct application of a liquid inhibitor is impractical. The inhibitor vapor fills the enclosed space and adsorbs onto all exposed metal surfaces, forming a protective film.
Use in Boiler Shutdown Protection
One of the most significant applications of octadecylamine-based inhibitors is in the shutdown protection of boilers and steam-generating systems. researchgate.netsemanticscholar.org During shutdown periods, boilers are highly susceptible to corrosion due to the presence of residual moisture and oxygen. koreascience.kr
ODA can be introduced into the water-steam cycle during the shutdown process. google.com Its volatility ensures that it is distributed throughout the system, protecting not only the boiler itself but also steam pipes, turbines, and condensate systems. semanticscholar.org The ODA forms a stable, non-wettable film on the metal surfaces that can provide protection for extended periods, even over two years. tudelft.nl This film prevents the corrosive action of carbonic acid that can form from dissolved carbon dioxide in the steam. usda.gov
Research has shown that ODA can form a satisfactory protective film at high temperatures, in the range of 350-560°C, making it suitable for application during the hot shutdown phase of a power plant. researchgate.net The use of ODA for shutdown protection has been successfully implemented in gas-fired power plants, demonstrating its effectiveness for units operating under full load. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings on Decanoic Acid, Octadecylamine (B50001) Salt
The primary driving force for the behavior of such salts in solution is their amphiphilic nature, possessing both a hydrophilic (the salt headgroup) and a hydrophobic (the alkyl chains) portion. This leads to self-assembly into various structures like micelles, vesicles, or lamellar phases when dispersed in a solvent. nih.govrsc.org The specific morphology of these aggregates is influenced by factors such as the concentration of the salt, the molar ratio of the acid to the amine, temperature, and the pH of the medium. nih.govresearchgate.net
Research on similar systems, such as mixtures of myristic acid and cetyltrimethylammonium hydroxide, has demonstrated the formation of diverse self-assembled structures including micelles, vesicles, and even more complex shapes like nanodiscs and icosahedra. researchgate.net It is reasonable to hypothesize that decanoic acid, octadecylamine salt would exhibit similar rich phase behavior. The interaction between the carboxylate headgroup of decanoic acid and the ammonium (B1175870) headgroup of octadecylamine, coupled with the van der Waals interactions between the long hydrocarbon chains, would govern the formation and stability of these assemblies. rsc.org
The general class of fatty amines and their salts have found applications as corrosion inhibitors, fabric softeners, and flotation agents. researchgate.netwikipedia.orgnouryon.com A patent has described the use of fatty acid amine salts with at least 10 carbon atoms as reagents in brine solutions, indicating their potential utility in industrial processes where solubility in high-salt environments is crucial. google.com Another patent highlights the use of partially neutralized fatty amine salts as friction modifiers in lubricating oils. google.com
Emerging Research Avenues and Unexplored Potentials
The unique properties of fatty acid amine salts, such as this compound, open up several promising areas for future research and application.
Nanotechnology and Drug Delivery: The self-assembly of amphiphiles into vesicles and other nanostructures is a cornerstone of nanotechnology, particularly in the development of drug delivery systems. rsc.orgnih.govmdpi.com The vesicles formed by this compound could potentially encapsulate both hydrophobic and hydrophilic therapeutic agents, offering a biocompatible and biodegradable carrier. The "drug-mate" strategy, where a hydrophobic drug co-assembles with a suitable amphiphilic small molecule, presents an intriguing possibility for formulating nanomedicines with high drug loading. nih.gov
Organogelators and Advanced Materials: Long-chain fatty acid salts have the potential to act as organogelators, forming thermally reversible gels in organic solvents. This property is valuable for creating novel soft materials with applications in areas such as controlled release, catalysis, and environmental remediation. The interaction between the fatty acid and the amine can lead to the formation of extended fibrous networks that immobilize the solvent.
Methodological Advancements in Characterization and Simulation
The investigation of the structure and dynamics of amphiphilic systems like this compound relies on a suite of advanced analytical and computational techniques.
Advanced Characterization Techniques: A comprehensive understanding of the self-assembled structures formed by this salt would necessitate a multi-technique approach.
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful methods for determining the size, shape, and arrangement of micelles, vesicles, and other aggregates in solution.
Microscopy: Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) can provide direct visualization of the self-assembled nanostructures.
Spectroscopy: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the salt formation and probing the molecular interactions within the aggregates. nih.gov
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties, such as melting and crystallization temperatures and latent heat, which are particularly relevant for phase-change material applications. acs.org
Electrophoresis: Microelectrophoresis can be employed to determine the surface charge density of the formed liposomes, a critical parameter in applications like gene delivery. nih.gov
Molecular Dynamics (MD) Simulations: In recent years, molecular dynamics simulations have become an indispensable tool for gaining atomistic-level insights into the behavior of amphiphilic systems. acs.orgnih.gov
MD simulations can predict the self-assembly process of decanoic acid and octadecylamine molecules into larger structures, providing details about the thermodynamics and kinetics of formation. acs.org
These simulations can elucidate the specific molecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the self-assembled aggregates. rsc.org
By simulating the system at different temperatures and concentrations, researchers can construct phase diagrams and predict the conditions under which different structures will form. nih.gov
Furthermore, MD simulations can be used to study the encapsulation and release of guest molecules, such as drugs, from within the self-assembled structures, aiding in the design of effective delivery systems. nih.gov
Q & A
Q. What experimental methods are recommended for synthesizing decanoic acid, octadecylamine salt?
- Methodological Answer : The salt is typically synthesized via a neutralization reaction. Decanoic acid (C₁₀H₂₀O₂) is reacted with octadecylamine (C₁₈H₃₉N) in a 1:1 molar ratio under controlled pH conditions (e.g., near-neutral pH). The reaction proceeds as: CH₃(CH₂)₈COOH + C₁₈H₃₉N → CH₃(CH₂)₈COO⁻·C₁₈H₃₉NH⁺ Purification involves solvent evaporation, followed by recrystallization in ethanol or acetone. Characterization is done via FTIR (to confirm carboxylate and amine groups) and NMR .
Q. How can researchers design experiments to study the aggregation behavior of this compound in aqueous systems?
- Methodological Answer : Use titration to adjust pH and monitor transitions between micelles and vesicles. For example:
- Prepare solutions with varying molar ratios of decanoic acid to octadecylamine.
- Adjust pH using HCl/NaOH and measure turbidity (via UV-Vis spectroscopy) to detect phase changes.
- Employ dynamic light scattering (DLS) or cryo-electron microscopy to characterize aggregate size and morphology .
Q. What parameters should be optimized in extraction protocols using decanoic acid-based salts?
- Methodological Answer : Key parameters include:
- Salt concentration : 10% w/v to enhance ionic strength.
- pH : ~8.0 to maintain deprotonated carboxylate groups for interaction with target analytes.
- Stirring rate : 800 rpm for efficient mixing without emulsion formation.
- Desorption solvent : Methanol or ethanol for eluting hydrophobic compounds .
Advanced Research Questions
Q. How does this compound modulate bacterial virulence at the molecular level?
- Methodological Answer : Studies show the salt inhibits virulence factors like pili expression in E. coli (e.g., ETEC H10407). Experimental steps:
- Culture bacteria in media supplemented with 0.1–1.0 mM decanoic acid salt.
- Quantify virulence gene expression (e.g., cfaB for pili) via qRT-PCR or Western blot.
- Use electrophoretic mobility shift assays (EMSAs) to assess DNA-binding activity of transcriptional regulators (e.g., Rns) affected by the salt .
Q. What are the challenges in using decanoic acid salts as components of hydrophobic deep eutectic solvents (HDES)?
- Methodological Answer : Key challenges include:
- Melting point optimization : A 2:1 molar ratio of decanoic acid to quaternary ammonium salts (e.g., TOABr) lowers melting points to sub-ambient temperatures (−18.5°C).
- Solvent stability : Monitor phase separation under varying humidity using differential scanning calorimetry (DSC).
- Reusability : Test solvent recovery rates after extraction cycles via GC-MS .
Q. How can decanoic acid salts enhance drug delivery systems targeting neurological disorders?
- Methodological Answer : The salt’s amphiphilic nature enables encapsulation of hydrophobic drugs (e.g., antiepileptics). Methodological steps:
- Prepare liposomes via thin-film hydration using decanoic acid salt and cholesterol (3:1 ratio).
- Load drugs into vesicles using pH-gradient methods.
- Assess blood-brain barrier (BBB) penetration using in vitro models (e.g., hCMEC/D3 cell monolayers) and measure drug release kinetics via dialysis .
Q. What analytical techniques resolve contradictions in decanoic acid salt’s antimicrobial efficacy across studies?
- Methodological Answer : Discrepancies arise from strain-specific responses and experimental conditions. To address:
- Perform minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., CLSI guidelines).
- Use metabolomics (LC-MS) to compare fatty acid incorporation into bacterial membranes.
- Validate findings with genetic knockouts (e.g., ΔfadD mutants lacking fatty acid degradation pathways) .
Data Contradictions and Validation
Q. Why do studies report conflicting results on decanoic acid salt’s role in ketogenic diets (KDs)?
- Analysis : Some studies attribute KD’s antiseizure effects to decanoic acid’s β-oxidation metabolites, while others highlight direct ion channel modulation. Resolve via:
- In vivo models: Compare seizure thresholds in mice fed decanoic acid salt vs. KD.
- Patch-clamp electrophysiology: Measure hippocampal neuron excitability post-treatment .
Q. How does the salt’s chain length affect its interaction with β-lactoglobulin (BLG) in delivery systems?
- Analysis : Decanoic acid (C10) binds BLG more weakly than δ-decanolactone (C10 cyclic ester). Validate using:
- Fluorescence quenching assays to calculate binding constants (Kₐ).
- Molecular docking simulations to identify hydrophobic binding pockets .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
